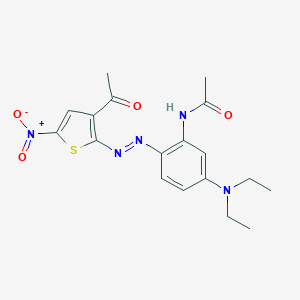
Acetamide, N-2-(3-acetyl-5-nitro-2-thienyl)azo-5-(diethylamino)phenyl-
Description
2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-diethylaminoacetoanilide is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its unique structure that combines a thienyl ring with an azo linkage, making it a subject of interest in various scientific fields.
Properties
CAS No. |
167940-11-6 |
|---|---|
Molecular Formula |
C18H21N5O4S |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[2-[(3-acetyl-5-nitrothiophen-2-yl)diazenyl]-5-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C18H21N5O4S/c1-5-22(6-2)13-7-8-15(16(9-13)19-12(4)25)20-21-18-14(11(3)24)10-17(28-18)23(26)27/h7-10H,5-6H2,1-4H3,(H,19,25) |
InChI Key |
RFZHYTGMDJEVDL-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])C(=O)C)NC(=O)C |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])C(=O)C)NC(=O)C |
Other CAS No. |
167940-11-6 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Synonyms |
Acetamide, N-2-(3-acetyl-5-nitro-2-thienyl)azo-5-(diethylamino)phenyl- |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-diethylaminoacetoanilide typically involves the following steps:
Acetylation: The addition of an acetyl group to the thienyl ring.
Diazotization: The conversion of an amine group into a diazonium salt.
Coupling Reaction: The reaction of the diazonium salt with a diethylaminoacetoanilide to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acetylation processes, followed by diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is crucial in these processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring and the azo linkage.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Substitution: Electrophilic and nucleophilic reagents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Products typically include aromatic amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-diethylaminoacetoanilide has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The mechanism of action of 2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-diethylaminoacetoanilide involves its interaction with molecular targets through the azo linkage. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The nitro and acetyl groups also play a role in its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-methylaminoacetoanilide
- 2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-ethylaminoacetoanilide
- 2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-dimethylaminoacetoanilide
Uniqueness
The uniqueness of 2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-diethylaminoacetoanilide lies in its specific combination of functional groups and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring high stability and specificity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


